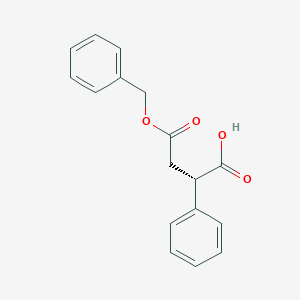

(S)-2-phenyl-succinic acid 4-benzyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-phenyl-succinic acid 4-benzyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Bioreactors for Succinic Acid Production

Succinic acid (SA) derivatives, including esters like "(S)-2-phenyl-succinic acid 4-benzyl ester," are pivotal in biotechnological applications. SA has been identified as a crucial bio-based building block chemical due to its various potential applications. The design and operation of bioreactors for SA production play a critical role in enhancing the economic and sustainability potential of replacing petroleum-based production with bio-based alternatives. Research has explored different fermentation strategies, including the use of immobilized biocatalysts and integrated fermentation and separation systems, to improve the efficiency of SA production processes (Ferone et al., 2019).

Pharmaceutical Applications

In the pharmaceutical domain, the structural relation of succinic acid derivatives to other active compounds has been noted. For example, Repaglinide, a carbamoylmethyl benzoic acid derivative related to meglitinide, illustrates the pharmaceutical relevance of succinic acid derivatives. These compounds can modulate biological pathways, such as insulin secretion, by interacting with specific cellular mechanisms. This showcases the potential of succinic acid derivatives, including "(S)-2-phenyl-succinic acid 4-benzyl ester," in developing new therapeutic agents (Malaisse, 1999).

Environmental and Health Sciences

The study of succinic acid derivatives extends into environmental and health sciences, particularly in the development of bio-based chemicals. Succinic acid, for instance, serves as a platform chemical for producing various industrial chemicals like adipic acid and maleic anhydride. The bio-based production approach of succinic acid and its derivatives is deemed environmentally friendly, as it utilizes renewable resources and CO2 as a supplement, showcasing the compound's potential in sustainable chemical manufacturing (Sharma et al., 2020).

Mecanismo De Acción

Target of Action

It’s known that similar compounds participate in suzuki-miyaura coupling reactions , which typically involve palladium as a metal catalyst .

Mode of Action

In Suzuki-Miyaura coupling reactions, the compound would interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that boronic acids and their esters, which are similar to this compound, are only marginally stable in water , which could impact their bioavailability.

Result of Action

In the context of suzuki-miyaura coupling reactions, the compound could potentially contribute to the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-2-phenyl-succinic acid 4-benzyl ester. For instance, the stability of similar compounds, such as boronic acids and their esters, can be affected by the presence of water . Additionally, the Suzuki-Miyaura coupling reactions in which this compound might participate are known for their mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(21-12-13-7-3-1-4-8-13)11-15(17(19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEWWKJHVFJWJE-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649597 |

Source

|

| Record name | (2S)-4-(Benzyloxy)-4-oxo-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217860-85-9 |

Source

|

| Record name | (2S)-4-(Benzyloxy)-4-oxo-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B163297.png)

![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)